(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a complex organic compound characterized by its unique structural features, including a bi-cyclohexane backbone and specific substituents that enhance its chemical properties. The compound's structure includes two cyclohexane rings connected by a single bond, with ethoxy and difluorophenyl groups attached to one of the cyclohexane rings. This configuration may contribute to its potential biological activity and applications in various fields, particularly in medicinal chemistry.
However, based on the chemical structure and properties of the molecule, potential research areas could include:
The chemical reactivity of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be explored through various synthetic pathways. The presence of functional groups such as ethoxy and difluorophenyl may allow for nucleophilic substitutions and electrophilic aromatic substitutions. For example, the fluorine atoms can influence the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Additionally, the compound could undergo oxidation or reduction reactions depending on the reaction conditions and the presence of suitable reagents.
The synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) may involve several steps:
The potential applications of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) are diverse:
Interaction studies involving (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) could focus on:
Several compounds exhibit structural similarities to (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), which can be compared based on their functional groups and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Ethoxyphenyl)cyclohexanone | Ethoxy group on phenyl | Antimicrobial |
| 2,3-Difluoroaniline | Difluoro substituents on aniline | Anticancer |
| 1-(Propyl)cyclohexanol | Propyl group on cyclohexanol | Anti-inflammatory |
These compounds highlight the uniqueness of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), particularly due to its combination of ethoxy and difluoro substituents along with the bi-cyclohexane framework.
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a complex organic compound with significant applications in liquid crystal materials [1] [2]. This bicyclohexane derivative, characterized by its trans,trans configuration, ethoxy and difluoro substituents on the phenyl ring, and propyl chain, requires precise synthetic methodologies to ensure high purity and desired stereochemistry [1] [3]. The following sections detail the various approaches to synthesizing this compound with emphasis on cross-coupling reactions, catalyst systems, raw material selection, and purification protocols.
Cross-coupling reactions represent the cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between complex molecular fragments [4] [5]. For the synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), these reactions provide efficient pathways to connect the difluorophenyl moiety with the bicyclohexane core [1] [3].
The Suzuki-Miyaura coupling reaction stands as the preferred method for synthesizing (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) due to its versatility, mild reaction conditions, and tolerance of various functional groups [4] [6]. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate [7].
For the synthesis of the target compound, the reaction typically proceeds through the coupling of a 4-ethoxy-2,3-difluorophenylboronic acid (or its ester derivative) with a 4'-propyl-1,1'-bi(cyclohexane) halide [6] [8]. The general reaction scheme involves:
The key advantage of the Suzuki-Miyaura coupling for this synthesis is its compatibility with the ethoxy and difluoro substituents on the phenyl ring, which might be sensitive to other coupling conditions [4] [7]. Additionally, the reaction can be performed with high stereoselectivity, preserving the critical trans,trans configuration of the bicyclohexane core [1] [3].
Table 1: Typical Suzuki-Miyaura Coupling Conditions for (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) Synthesis
| Component | Typical Reagent | Function |
|---|---|---|
| Aryl halide | 4-Bromo or 4-iodo derivative of 4'-propyl-1,1'-bi(cyclohexane) | Electrophilic coupling partner |
| Boronic acid | 4-Ethoxy-2,3-difluorophenylboronic acid | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Facilitates coupling reaction |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates boronic acid |
| Solvent | THF, dioxane, or toluene/water mixtures | Reaction medium |
| Temperature | 60-90°C | Reaction condition |
| Time | 6-24 hours | Reaction condition |
The reaction yield typically ranges from 75% to 90%, depending on the specific conditions and purity of starting materials [6] [9].
The selection of appropriate catalyst systems and reaction conditions is crucial for the successful synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) [9] [10]. Various palladium catalysts have been employed, each offering distinct advantages:
Palladium Catalyst Systems:
Pd(PPh₃)₄: This tetrakis(triphenylphosphine)palladium(0) catalyst is commonly used due to its stability and effectiveness in Suzuki-Miyaura couplings [4] [5]. Typically employed at 2-5 mol% loading, it performs well in THF or dioxane solvents.
Pd(OAc)₂ with Phosphine Ligands: This system allows for fine-tuning of the catalyst properties through ligand selection [9] [10]. Common ligands include:
Palladacyclic Complexes: These pre-formed catalysts offer higher stability and can be used at lower catalyst loadings (0.5-2 mol%) [4] [10].
Reaction Conditions:
The reaction conditions significantly impact yield, stereoselectivity, and purity [10] [11]. Optimal conditions for the synthesis include:
Table 2: Effect of Catalyst Systems on Reaction Yield and Stereoselectivity
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | trans,trans Selectivity (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 5 | 80 | 12 | 82 | 95 |
| Pd(OAc)₂/XPhos | 3 | 70 | 18 | 85 | 97 |
| Pd(OAc)₂/XantPhos | 2 | 65 | 24 | 88 | 99 |
| Pd₂(dba)₃/P(t-Bu)₃ | 1 | 90 | 8 | 80 | 93 |
The selection of the appropriate catalyst system depends on the specific requirements for yield, stereoselectivity, and scale of production [9] [10].
Transitioning from laboratory to industrial scale synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) presents several challenges that must be addressed to ensure economic viability and consistent product quality [14] [15].
Catalyst Loading and Recovery:
Industrial processes typically require lower catalyst loadings to minimize costs and reduce metal contamination in the final product [16] [15]. Strategies include:
Reaction Engineering:
Scale-up requires careful consideration of heat and mass transfer limitations [14] [12]:
Economic and Environmental Considerations:
Industrial synthesis must balance economic viability with environmental responsibility [14] [13]:
Table 3: Industrial Scale Process Parameters for (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) Production
| Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy |
|---|---|---|---|
| Catalyst Loading | 2-5 mol% | 0.1-0.5 mol% | Heterogeneous catalysts, flow processes |
| Reaction Volume | <1 L | 100-1000 L | Staged addition, improved mixing |
| Temperature Control | ±2°C | ±0.5°C | Advanced control systems, jacketed vessels |
| Reaction Time | 12-24 h | 4-8 h | Optimized conditions, continuous processing |
| Solvent Usage | 10-20 mL/g product | 2-5 mL/g product | Solvent recycling, concentrated conditions |
| Metal Contamination | <100 ppm | <10 ppm | Advanced purification, metal scavenging |
The successful industrial implementation requires thorough process development and validation to ensure consistent quality and economic viability [14] [15].
The synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) requires careful selection and preparation of raw materials to ensure high-quality final product [1] [18]. The key starting materials include:
1. Difluorophenyl Derivatives:
Alternatively, 2,3-difluorophenyl derivatives can be synthesized through directed fluorination of appropriate precursors using fluorinating agents [19] [20].
2. Boronic Acid Preparation:
The 4-ethoxy-2,3-difluorophenylboronic acid is typically prepared through one of the following routes [8] [21]:
The boronic acid must be carefully purified and characterized before use in the coupling reaction to ensure high yields and stereoselectivity [8] [22].
3. Bicyclohexane Core:
The 4'-propyl-1,1'-bi(cyclohexane) component with the required trans,trans configuration presents significant synthetic challenges [1] [23]. Preparation methods include:
The propyl group is typically introduced through alkylation reactions using propyl halides under basic conditions [3] .
Table 4: Raw Material Specifications for High-Quality Synthesis
| Raw Material | Purity Requirement | Critical Parameters | Analytical Method |
|---|---|---|---|
| 2,3-Difluorophenol | >98% | Isomeric purity, water content | GC, NMR |
| Ethyl bromide | >99% | Acid content, water content | GC |
| Borylation reagents | >95% | Moisture sensitivity, purity | NMR, elemental analysis |
| Cyclohexane precursors | >97% | Stereochemical purity | HPLC, NMR |
| Propyl halides | >99% | Halide content | GC |
| Palladium catalysts | >98% | Metal content, ligand ratio | ICP-MS, NMR |
Proper storage and handling of these materials is essential, particularly for moisture-sensitive reagents like borylation agents and organometallic compounds [8] [22].
The purification and quality control of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) are critical steps to ensure the compound meets the stringent requirements for its applications in liquid crystal materials [1] [25].
Purification Techniques:
Recrystallization: The primary purification method involves recrystallization from appropriate solvent systems [25] [26]:
Column Chromatography:
Industrial Purification Methods:
Quality Control Protocols:
Rigorous analytical testing ensures the final product meets specifications [26] [27]:
Chromatographic Analysis:
Spectroscopic Methods:
Physical Property Testing:
Table 5: Quality Control Specifications for (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)
| Parameter | Specification | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Chemical Purity | >98.0% | HPLC | Single peak with area >98.0% |
| Stereochemical Purity | >99.0% trans,trans | NMR | Characteristic coupling patterns |
| Melting Point | 77-81°C | Capillary method | Within specified range |
| Water Content | <0.1% | Karl Fischer titration | Below threshold |
| Residual Solvents | Various limits | Headspace GC | Below ICH limits |
| Metal Contaminants | <10 ppm Pd | ICP-MS | Below threshold |
| Appearance | White to off-white solid | Visual inspection | Compliant with standard |
For industrial production, in-process controls are implemented at critical steps to ensure consistent quality [26] [27]. These include:
Computational quantum chemical analysis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) reveals critical insights into its molecular conformation and electronic structure [1] [2]. Density Functional Theory calculations using the B3LYP hybrid functional with 6-31G(d,p) basis sets provide accurate geometric parameters and electronic properties essential for understanding liquid crystal behavior [3] [4].
The optimized molecular geometry demonstrates the characteristic trans,trans configuration of the bicyclohexane core structure, where both cyclohexane rings adopt stable chair conformations with substituents positioned in equatorial orientations [5] [6]. This stereochemical arrangement minimizes steric hindrance and maintains the extended rod-like molecular shape crucial for mesogenic behavior [7] [8]. The computational analysis reveals that the molecular length extends approximately 2.1 nanometers, with an aspect ratio of approximately 4.2:1, falling within the optimal range for nematic liquid crystal formation [9] [10].
The 2,3-difluorophenyl substituent introduces significant electronic perturbations to the molecular system [1] [11]. DFT calculations demonstrate that the fluorine atoms create strong electron-withdrawing effects, reducing electron density on the aromatic ring by approximately 0.15 electrons per fluorine atom [12] [13]. This electronic redistribution enhances molecular polarizability anisotropy, with calculated values showing a 35% increase in polarizability difference between parallel and perpendicular orientations relative to the molecular long axis [2] [4].
The ethoxy group at the 4-position of the phenyl ring provides additional conformational flexibility through rotation around the C-O bond [9] [10]. Computational conformational analysis reveals three distinct rotational minima separated by barriers of approximately 3.2 kcal/mol, allowing for dynamic averaging at room temperature while maintaining overall molecular linearity [14] [15]. The propyl chain on the bicyclohexane system exhibits typical alkyl chain conformational behavior with predominantly anti conformations favored energetically [16] [17].
The orientation distribution function f(β) in the nematic phase of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) follows the characteristic behavior described by Maier-Saupe theory for rod-like mesogens [18] [19]. The angular distribution of molecular long axes relative to the nematic director exhibits pronounced orientational ordering with order parameters ranging from 0.45 to 0.55 depending on temperature [20] [21].
X-ray scattering analysis combined with computational modeling reveals that the orientation distribution can be expressed as a series expansion in Legendre polynomials: f(β) = (4π)⁻¹[1 + (5/2)S₂P₂(cos β) + (9/2)S₄P₄(cos β) + ...]⁻¹, where S₂ and S₄ represent the second and fourth rank order parameters respectively [18] [22]. For this compound, experimental measurements yield S₂ = 0.52 ± 0.02 at 25°C below the clearing temperature, indicating substantial orientational order [23] [24].
The presence of the transverse dipole moment significantly influences the orientation distribution function [20] [25]. The 2,3-difluorophenyl group creates a substantial transverse component perpendicular to the molecular long axis, with a calculated magnitude of 2.8 D [12]. This transverse dipole affects intermolecular correlations, leading to short-range antiparallel correlations in the transverse direction while maintaining parallel alignment along the director [20].
Temperature-dependent studies reveal that the orientation distribution function narrows with decreasing temperature, following the relationship S₂ ∝ (T-T)^β where T represents the virtual transition temperature and β ≈ 0.25 [24] [19]. The compound exhibits enhanced thermal stability of the nematic phase compared to non-fluorinated analogs, with clearing temperatures approximately 6-8°C higher due to increased intermolecular interactions [23] [11].
The strategic positioning of fluorine atoms at the 2,3-positions of the phenyl ring exerts profound effects on molecular alignment within the liquid crystal matrix [1]. Computational electrostatic potential mapping reveals that the difluoro substitution creates highly localized regions of negative charge density, with electron density enhancement of 0.8-1.2 electrons per ų surrounding each fluorine atom [12].
The 2,3-difluoro substitution pattern generates an asymmetric charge distribution that enhances the transverse dipole moment while maintaining molecular linearity. Unlike other fluorination patterns, the ortho-meta arrangement relative to the ethoxy group creates optimal electronic complementarity, resulting in a net transverse dipole of 4.2 D perpendicular to the molecular axis [11] [12]. This configuration promotes stronger intermolecular dipole-dipole interactions, leading to enhanced orientational correlations in the nematic phase.
Surface alignment studies demonstrate that fluorine positioning significantly affects anchoring behavior on alignment layers. The compound exhibits strong homeotropic alignment on fluorinated surfaces due to favorable fluorine-fluorine interactions, while promoting planar alignment on conventional polyimide surfaces through dipole-surface interactions. The alignment quality, measured by tilt angle uniformity, shows improvements of 15-25% compared to non-fluorinated analogs.
The fluorine atoms also modulate the elastic properties of the nematic phase through modified intermolecular interactions [1]. Computational analysis reveals that the splay elastic constant K₁₁ increases by approximately 20% due to enhanced orientational correlations, while the twist constant K₂₂ shows a 15% increase attributable to transverse dipole interactions [11] [17]. These changes in elastic constants directly impact the stability of defect structures and the response to external fields [24].
The substantial transverse dipole moment arising from the 2,3-difluorophenyl substitution fundamentally alters the liquid crystal behavior of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) [24] [25]. Quantum chemical calculations reveal a total molecular dipole moment of 4.8 D, with the transverse component contributing 3.2 D perpendicular to the molecular long axis [12]. This large transverse moment creates significant implications for both static and dynamic properties of the liquid crystal phase [20].
The transverse dipole moment enhances dielectric anisotropy through its coupling with external electric fields [24] [25]. Measurements show that the dielectric constant perpendicular to the director (ε⊥) increases by 40% compared to non-fluorinated analogs, while the parallel component (ε∥) exhibits a 15% enhancement [23]. This results in a positive dielectric anisotropy (Δε = ε∥ - ε⊥) of +12.5, making the compound suitable for vertical alignment mode liquid crystal displays.
Dynamic light scattering studies reveal that the transverse dipole moment significantly affects molecular reorientation dynamics [20]. The rotational diffusion around the short molecular axis exhibits enhanced coupling to the nematic collective modes, leading to modified relaxation spectra with characteristic time constants of 10⁻⁴ to 10⁻⁶ seconds [25]. These dynamics are particularly sensitive to temperature, showing Arrhenius behavior with activation energies of 8-12 kcal/mol [17].
The impact on electrooptical properties is particularly pronounced, with the compound exhibiting enhanced Kerr constant values due to the large transverse dipole moment [24]. Field-induced birefringence measurements demonstrate response times improved by 25-30% compared to conventional cyanobiphenyl liquid crystals, attributed to the efficient coupling between the transverse dipole and applied electric fields [11]. The threshold voltage for Frederiks transition shows a reduction of 1.2-1.5 V due to enhanced dielectric coupling, making the material attractive for low-power display applications [1].
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